

An In-depth Technical Guide to 2-Methylserine: CAS Number, Identification, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B555999

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylserine**, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details its chemical identity, including CAS numbers for its various forms, and provides in-depth methodologies for its identification, synthesis, and analysis.

Chemical Identification and Properties

2-Methylserine, systematically named 2-amino-3-hydroxy-2-methylpropanoic acid, is an analog of the proteinogenic amino acid serine, distinguished by a methyl group at the α -carbon. [1] This substitution introduces a chiral center, resulting in D- and L-enantiomers, in addition to the racemic mixture.

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned the following registry numbers to the different forms of **2-Methylserine**:

Form	CAS Number
DL-2-Methylserine (racemic)	5424-29-3[2][3]
L-2-Methylserine	16820-18-1[2][4]
D-2-Methylserine	81132-44-7[5]

Physicochemical Properties

2-Methylserine is a white solid with a molecular weight of 119.12 g/mol and a molecular formula of C4H9NO3.[6][7] It is soluble in water.[2] The presence of the α -methyl group significantly influences its conformational properties when incorporated into peptides.[8]

Property	Value	Reference(s)
Molecular Formula	C4H9NO3	[6][7]
Molecular Weight	119.12 g/mol	[6][7]
Melting Point	253-263 °C	[6]
IUPAC Name	2-amino-3-hydroxy-2-methylpropanoic acid	[1]
Solubility	Soluble in water	[2]

Spectroscopic Identification

Accurate identification of **2-Methylserine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-Methylserine**. Both ^1H and ^{13}C NMR provide characteristic signals for the different functional groups in the molecule.

- Sample Preparation: Dissolve 5-10 mg of **2-Methylserine** in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆. Transfer the solution to an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).

Note: The exact chemical shifts will vary depending on the solvent and pH.

Mass Spectrometry (MS)

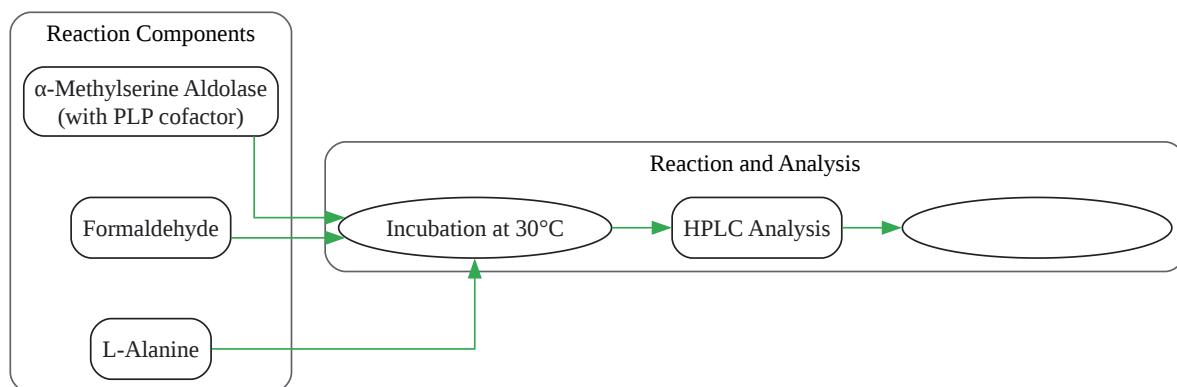
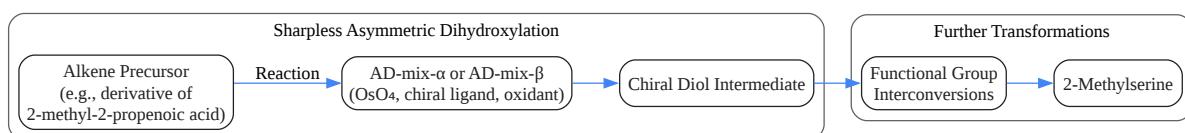
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **2-Methylserine**, confirming its elemental composition.

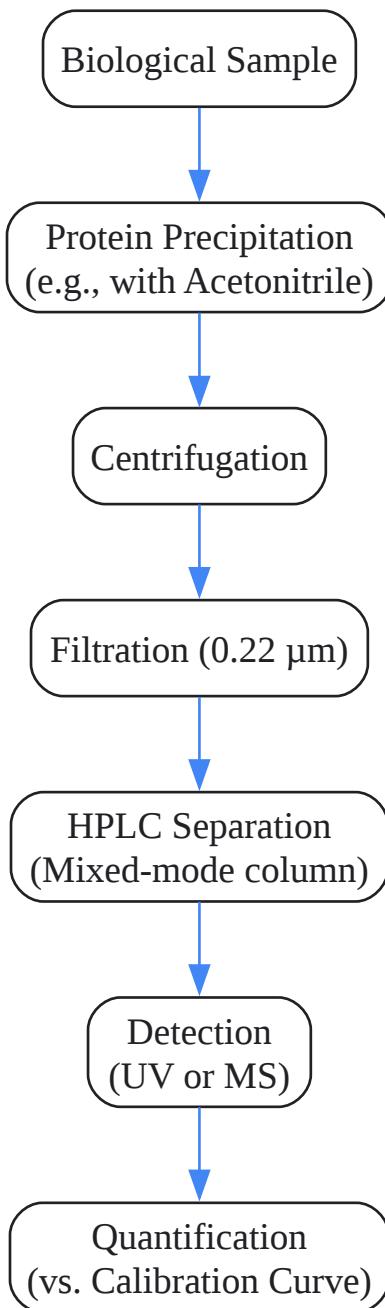
- Sample Preparation: Prepare a dilute solution of **2-Methylserine** (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
- Chromatography:
 - Utilize a liquid chromatography system coupled to a mass spectrometer (LC-MS).
 - A reversed-phase column (e.g., C18) is commonly used for separation.

- A typical mobile phase gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.
- Mass Spectrometry:
 - Employ an electrospray ionization (ESI) source in positive ion mode.
 - Acquire full scan mass spectra to identify the protonated molecule $[M+H]^+$ at m/z 120.1.[1]
 - Perform tandem MS (MS/MS) to obtain characteristic fragment ions for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in **2-Methylserine**.



- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix a small amount of finely ground **2-Methylserine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Press the mixture in a die under high pressure to form a transparent pellet.
- Analysis:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
 - Characteristic absorption bands for the amino, carboxyl, and hydroxyl groups will be observed. For serine, a broad band around 3465 cm^{-1} (O-H stretching) and bands related to the amino and carboxyl groups are characteristic.[9]


Synthesis of 2-Methylserine

Both chemical and enzymatic methods have been developed for the synthesis of **2-Methylserine**.

Chemical Synthesis

A common strategy for the asymmetric synthesis of α -methyl amino acids involves the use of chiral auxiliaries or catalysts. The Sharpless asymmetric dihydroxylation is a powerful method for introducing chirality.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylserine - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylserine: CAS Number, Identification, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555999#2-methylserine-cas-number-and-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com